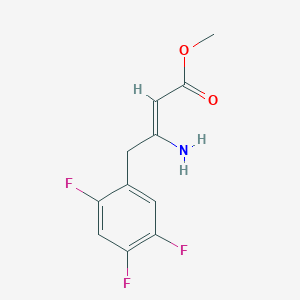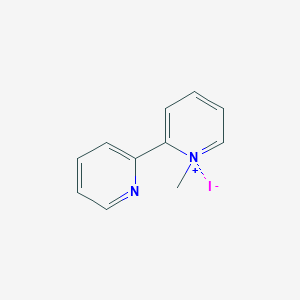
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique compound with specific properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of key intermediates: This involves the preparation of intermediate compounds that will be further transformed into the target compound.
Coupling reactions: These reactions involve the joining of two molecular entities to form a larger molecule.
Purification steps: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of chemical compounds like 1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide typically involves scaling up the laboratory synthesis methods. This includes:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Use of industrial reactors: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Quality control: Rigorous testing and quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: These include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May produce reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May produce substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
Binding to receptors: Interacting with specific receptors on cell surfaces or within cells.
Enzyme inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Modulation of signaling pathways: Affecting cellular signaling pathways that regulate various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide can be identified based on their structural and functional similarities. These compounds may include:
Analogous chemical structures: Compounds with similar core structures but different functional groups.
Functional analogs: Compounds with similar biological activities or mechanisms of action.
Uniqueness
This compound may possess unique properties that distinguish it from similar compounds, such as:
Specific binding affinity: Higher or more selective binding to certain molecular targets.
Distinct biological activity: Unique effects on biological systems that are not observed with similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry Its synthesis, chemical reactions, and mechanism of action make it a valuable entity for further study and exploration
Propiedades
IUPAC Name |
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKLCVQDBVTHFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
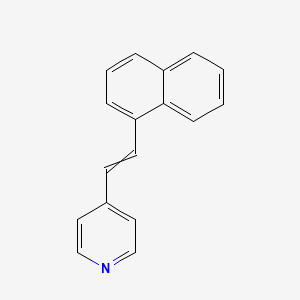
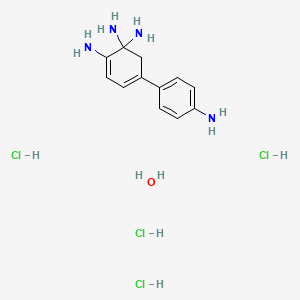
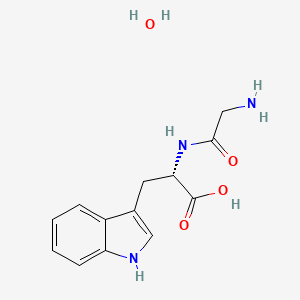
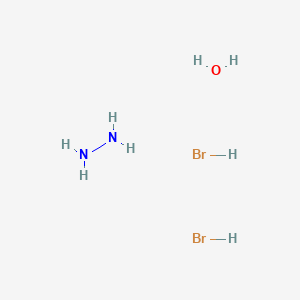
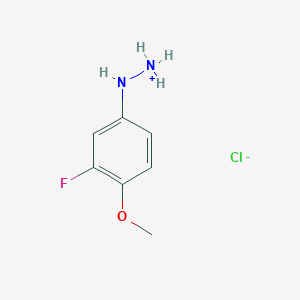
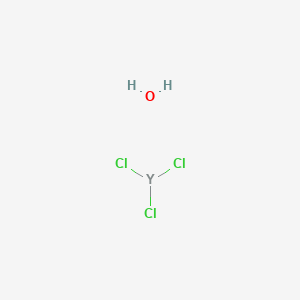

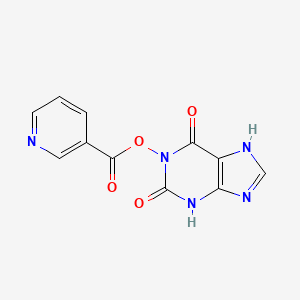
![Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester](/img/structure/B7949424.png)

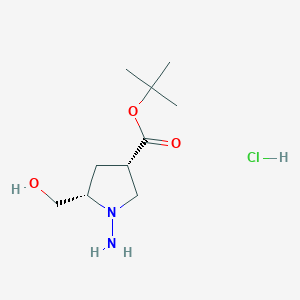
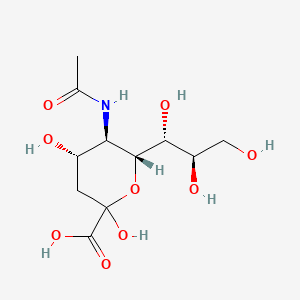
![1-{3-[2-(7-CHLOROQUINOLIN-2-YL)ETHENYL]PHENYL}-3-[2-(2-HYDROXYPROPAN-2-YL)PHENYL]PROPAN-1-OL](/img/structure/B7949457.png)
